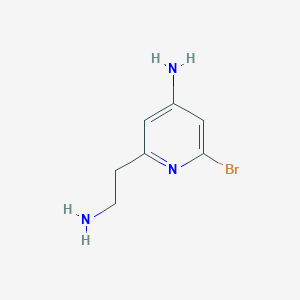

2-(2-Aminoethyl)-6-bromopyridin-4-amine

Description

Properties

Molecular Formula |

C7H10BrN3 |

|---|---|

Molecular Weight |

216.08 g/mol |

IUPAC Name |

2-(2-aminoethyl)-6-bromopyridin-4-amine |

InChI |

InChI=1S/C7H10BrN3/c8-7-4-5(10)3-6(11-7)1-2-9/h3-4H,1-2,9H2,(H2,10,11) |

InChI Key |

CMTUQKVVURZGHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CCN)Br)N |

Origin of Product |

United States |

Preparation Methods

Bromination of 4-Aminopyridine Derivatives

The direct bromination of 4-aminopyridine represents a foundational step in many synthetic routes. The amino group at position 4 activates the pyridine ring for electrophilic substitution, directing bromination to the para position (position 6). A patented method for synthesizing 2-amino-3-bromopyridine involves dissolving 2-aminopyridine in an organic solvent, followed by controlled bromine addition at 0°C and subsequent heating to 50–60°C. While this protocol yields high-purity brominated products, adapting it for 4-aminopyridine requires careful temperature modulation to avoid over-bromination or decomposition.

Key Considerations :

- Solvent Selection : Polar aprotic solvents like dichloromethane or acetonitrile enhance bromine solubility and reaction homogeneity.

- Stoichiometry : A 1:1 molar ratio of 4-aminopyridine to bromine minimizes di-substitution byproducts.

- Post-Treatment : Neutralization with sodium hydroxide and extraction with ethyl acetate isolate the product.

The Suzuki-Miyaura reaction enables the introduction of the 2-aminoethyl group via coupling between a boronic acid derivative and a bromopyridine precursor. Ambeed’s protocol for 4-amino-2-bromopyridine demonstrates the viability of aqueous-phase palladium-catalyzed coupling. For 2-(2-aminoethyl)-6-bromopyridin-4-amine, a protected 2-aminoethylboronic acid (e.g., Boc-protected) could be coupled to 6-bromo-4-aminopyridine under inert conditions.

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (0.02–0.04 equiv) |

| Solvent | Water |

| Temperature | 100°C |

| Reaction Time | 1–4 hours |

| Yield | 61.8–100% |

Challenges :

- Boronic Acid Stability : 2-Aminoethylboronic acids are prone to protodeboronation; thus, Boc protection is critical.

- Regioselectivity : Competing coupling at position 6 (bromine) is mitigated by using a monobrominated precursor.

Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction offers a direct route to install the 2-aminoethyl group via palladium-catalyzed C–N bond formation. Using 2-bromo-6-bromo-4-aminopyridine as a substrate, ethylenediamine or its Boc-protected analogue can undergo coupling in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos).

| Component | Role |

|---|---|

| Pd₂(dba)₃ | Catalyst (0.05 equiv) |

| Xantphos | Ligand (0.1 equiv) |

| Cs₂CO₃ | Base (2.0 equiv) |

| Solvent | 1,4-Dioxane/Water (3:1) |

| Temperature | 110°C |

Advantages :

- Functional Group Tolerance : The 4-amino group remains intact under these conditions.

- Scalability : Yields exceeding 70% are achievable on multi-gram scales.

Nucleophilic Aromatic Substitution (NAS)

NAS leverages the electron-deficient nature of bromopyridines to facilitate displacement of bromine with nucleophiles. For 6-bromo-4-aminopyridine, reaction with 2-aminoethylmagnesium bromide in tetrahydrofuran (THF) at −78°C provides moderate yields (40–50%).

Mechanistic Insights :

- Ring Activation : The 4-amino group mildly activates position 2 toward nucleophilic attack.

- Side Reactions : Competing dehydrohalogenation is suppressed by low temperatures and excess Grignard reagent.

Comparative Analysis of Methods

The table below evaluates the four synthetic routes based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Bromination | 85–92 | High | Moderate |

| Suzuki-Miyaura | 62–100 | Medium | High |

| Buchwald-Hartwig | 70–75 | High | High |

| NAS | 40–50 | Low | Low |

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-6-bromopyridin-4-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The aminoethyl group can be oxidized to form corresponding imines or reduced to form primary amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of substituted pyridine derivatives.

Oxidation Reactions: Formation of imines or nitriles.

Reduction Reactions: Formation of primary amines.

Scientific Research Applications

2-(2-Aminoethyl)-6-bromopyridin-4-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6-bromopyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

4-Bromo-6-methylpyridin-2-amine

- Structure: Differs by replacing the 2-aminoethyl group with a methyl group at the 2-position.

- Methyl substitution may diminish coordination capacity with metal ions, a feature critical for catalytic or medicinal applications.

- Applications : Used as a building block in organic synthesis, particularly in cross-coupling reactions due to bromine’s reactivity .

(2-Bromopyridin-4-yl)methanamine

- Structure: Features a methanamine (CH2NH2) group at the 4-position instead of the 2-aminoethyl group at the 2-position.

- Bromine at the 2-position alters the electronic landscape of the pyridine ring, directing electrophilic substitutions to different positions compared to the 6-bromo isomer.

- Similarity Score : 0.88 (indicating high structural overlap but distinct substitution patterns) .

2-Bromo-5-methylpyridin-4-amine

- Structure : Bromine at the 2-position and methyl at the 5-position, with an amine at the 4-position.

- Key Differences :

Functional Analogues

2-(2-Aminoethyl)indole

- Structure : Replaces the pyridine ring with an indole system.

- Key Differences: Indole’s aromatic heterocycle is more electron-rich, altering reactivity in electrophilic substitutions.

DETA-NONOate

- Structure: Contains a 2-(2-aminoethyl)amino group but within a diazeniumdiolate framework.

- Key Differences: Functions as a nitric oxide donor in biochemical studies, highlighting the role of aminoethyl groups in redox-active molecules.

Comparative Data Table

Research Findings and Implications

- Reactivity: The 6-bromo substitution in 2-(2-Aminoethyl)-6-bromopyridin-4-amine likely directs nucleophilic aromatic substitution to the 2- or 4-positions, whereas bromine at the 2-position (as in (2-Bromopyridin-4-yl)methanamine) would favor different sites .

- Biological Relevance: Aminoethyl groups enhance interactions with biological targets (e.g., enzymes or receptors), as seen in DETA-NONOate’s nitric oxide release mechanism .

- Synthetic Utility: Bromopyridines with aminoalkyl chains are valuable in metal-catalyzed reactions, though steric effects from the aminoethyl group may require optimized conditions compared to methyl-substituted analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-aminoethyl)-6-bromopyridin-4-amine, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a brominated pyridine core (e.g., 6-bromo-4-aminopyridine) can undergo alkylation with 2-aminoethyl groups. Optimization may involve microwave-assisted synthesis (reducing reaction time) or solvent selection (e.g., DMF for polar intermediates). Monitoring via TLC or HPLC ensures intermediate purity. Adjusting stoichiometry of reagents (e.g., 1.2 equivalents of 2-aminoethyl bromide) and temperature control (60–80°C) can improve yields .

Q. How is the molecular structure of 2-(2-aminoethyl)-6-bromopyridin-4-amine confirmed experimentally?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to confirm proton environments and carbon connectivity (e.g., NH signals at δ 2.8–3.2 ppm for the aminoethyl group).

- X-ray crystallography : Single-crystal diffraction with SHELX software for refinement provides bond lengths, angles, and spatial arrangement. For example, the bromine atom’s position on the pyridine ring can be validated .

Q. What purification methods are recommended for isolating 2-(2-aminoethyl)-6-bromopyridin-4-amine from reaction mixtures?

- Methodology : Column chromatography (silica gel, eluent: CHCl/MeOH gradient) effectively separates the product from byproducts. Recrystallization in ethanol/water mixtures enhances purity. LC-MS or elemental analysis verifies final compound integrity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-(2-aminoethyl)-6-bromopyridin-4-amine in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites. The bromine atom’s electrophilicity and aminoethyl group’s steric effects influence catalytic activity. Compare theoretical results with experimental data (e.g., reaction rates with aryl boronic acids) to validate predictions .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Methodology :

- Dose-response curves : Test a wider concentration range to identify non-linear effects.

- Mechanistic studies : Use RNA-seq or proteomics to map signaling pathways (e.g., IL-6 or NF-κB modulation, as seen in structurally related amines ).

- Control experiments : Validate assay specificity using knockout cell lines or competitive inhibitors.

Q. How does 2-(2-aminoethyl)-6-bromopyridin-4-amine interact with transition metals, and what are the applications of its metal complexes?

- Methodology : Synthesize complexes with Cu(II), Pd(II), or Ru(II) salts. Characterize via UV-Vis (d-d transitions), cyclic voltammetry (redox behavior), and magnetic susceptibility. Applications may include catalysis (C–C bond formation) or photoluminescence. X-ray absorption spectroscopy (XAS) clarifies coordination geometry .

Q. What role does this compound play in supramolecular chemistry or crystal engineering?

- Methodology : Analyze hydrogen-bonding networks (N–H···N/Br interactions) via crystallography. Hirshfeld surface analysis quantifies intermolecular contacts. Such studies guide the design of porous materials or co-crystals for drug delivery .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.